molecular formula C17H21FN4O4 B12319578 tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate

Cat. No.: B12319578
M. Wt: 364.4 g/mol
InChI Key: CLTAELQMMXJIQF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano, fluoro, and nitro group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group. The cyano, fluoro, and nitro groups are then introduced through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups at the cyano or fluoro positions.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical transformations makes it a useful tool in the development of biochemical assays and probes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine
  • N-Phenethyl-4-piperidone

Uniqueness

Compared to similar compounds, tert-Butyl 4-(4-cyano-5-fluoro-2-nitrophenylamino)piperidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of cyano, fluoro, and nitro groups provides distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H21FN4O4

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl 4-(4-cyano-5-fluoro-2-nitroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H21FN4O4/c1-17(2,3)26-16(23)21-6-4-12(5-7-21)20-14-9-13(18)11(10-19)8-15(14)22(24)25/h8-9,12,20H,4-7H2,1-3H3

InChI Key

CLTAELQMMXJIQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C(=C2)F)C#N)[N+](=O)[O-]

Origin of Product

United States

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